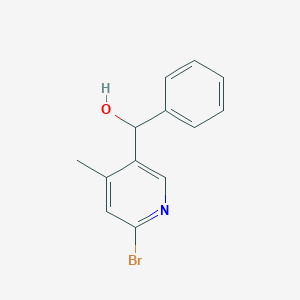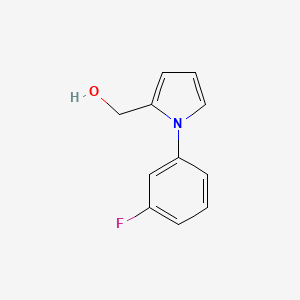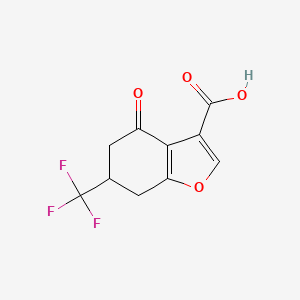
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction affords the desired compound through a series of steps, including decarboxylation when heated or treated with sulfuric acid . The yields of this synthesis can vary, with ethyl and methyl derivatives being obtained in low yields (15-23%) and decarboxylation products in higher yields (77-80%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylation of the compound leads to the formation of 2-trifluoromethyl-4H-thiopyran-4-one .
Aplicaciones Científicas De Investigación
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: This compound shares a similar trifluoromethyl group and has been studied for its unique chemical properties.
2-Trifluoromethyl-4H-thiopyran-4-one: A decarboxylation product of the compound, it exhibits different reactivity and applications.
Uniqueness
4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is unique due to its tetrahydrobenzofuran ring structure combined with a trifluoromethyl group.
Propiedades
Número CAS |
1420795-08-9 |
|---|---|
Fórmula molecular |
C10H7F3O4 |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4H,1-2H2,(H,15,16) |
Clave InChI |
WFOORGFOUDPHFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1OC=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)

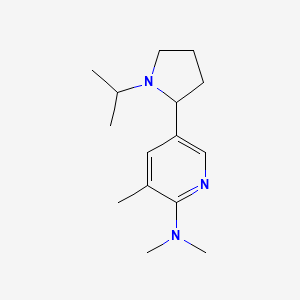
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)
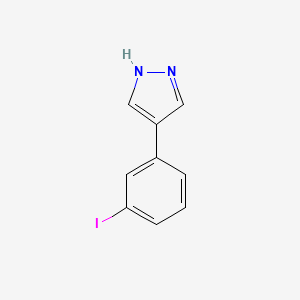


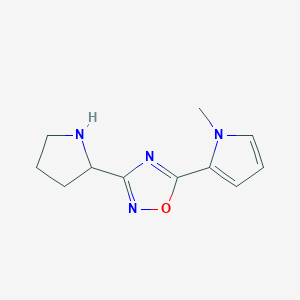


![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
